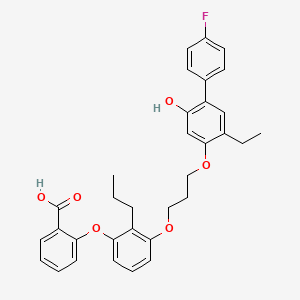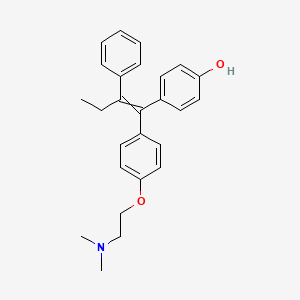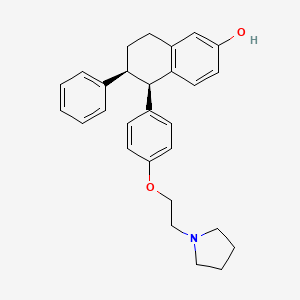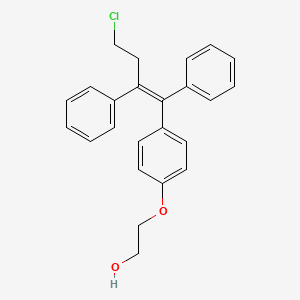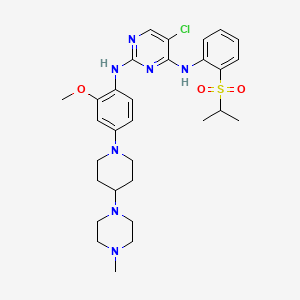
NVP-TAE684
Übersicht
Beschreibung
NVP-TAE684 ist ein hochpotenter und selektiver Inhibitor der anaplastischen Lymphomkinase (ALK). Er wird hauptsächlich in der wissenschaftlichen Forschung eingesetzt, um seine Auswirkungen auf ALK-abhängige Zelllinien und seine potenziellen therapeutischen Anwendungen bei der Behandlung von Krebsarten wie dem anaplastischen großzelligen Lymphom (ALCL) und anderen Malignomen zu untersuchen .
Wissenschaftliche Forschungsanwendungen
NVP-TAE684 has a wide range of scientific research applications, including:
Chemistry: Used to study the chemical properties and reactivity of ALK inhibitors.
Biology: Investigates the biological effects of ALK inhibition on cell lines and animal models.
Medicine: Explores its potential as a therapeutic agent for treating ALK-positive cancers, such as anaplastic large-cell lymphoma and non-small cell lung cancer.
Industry: Utilized in the development of new ALK inhibitors and related compounds for pharmaceutical applications .
Wirkmechanismus
Target of Action
NVP-TAE684 is a highly potent and selective inhibitor of the Anaplastic Lymphoma Kinase (ALK) . ALK is a key oncogenic driver in various types of cancers, including anaplastic large-cell lymphomas (ALCLs) .
Mode of Action
This compound interacts with ALK and inhibits its activity, leading to a rapid and sustained inhibition of the phosphorylation of NPM-ALK and its downstream effectors . This interaction blocks the growth of ALCL-derived and ALK-dependent cell lines .
Biochemical Pathways
The inhibition of ALK by this compound affects several biochemical pathways. The primary pathway involves the NPM-ALK fusion protein, which is constitutively active and drives the survival and proliferation of ALCLs . By inhibiting the phosphorylation of NPM-ALK, this compound disrupts this pathway, leading to the induction of apoptosis and cell cycle arrest .
Result of Action
The inhibition of ALK by this compound leads to significant cellular effects. It induces apoptosis and cell cycle arrest in ALK-dependent cell lines . In vivo, it suppresses lymphomagenesis in two independent models of ALK-positive ALCL and induces regression of established Karpas-299 lymphomas .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of ABCG2, an ATP-binding cassette transporter, can affect the efficacy of this compound. This compound has been shown to inhibit the efflux function of ABCG2 transporter, thereby reducing multidrug resistance in cancer cells .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von NVP-TAE684 umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktion unter bestimmten Bedingungen. Der detaillierte Syntheseweg und die Reaktionsbedingungen sind proprietär und in der öffentlichen Literatur nicht vollständig offengelegt. Es ist bekannt, dass die Verbindung durch eine Reihe chemischer Reaktionen unter Verwendung verschiedener Reagenzien und Katalysatoren synthetisiert wird .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für this compound sind ebenfalls proprietär. Typischerweise werden solche Verbindungen in spezialisierten Anlagen mit strengen Qualitätskontrollmaßnahmen hergestellt, um eine hohe Reinheit und Konsistenz zu gewährleisten. Der Produktionsprozess umfasst großtechnische Synthese-, Reinigungs- und Formulierungsschritte .
Analyse Chemischer Reaktionen
Arten von Reaktionen
NVP-TAE684 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Sie kann reduziert werden, um reduzierte Derivate zu bilden.
Substitution: This compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die spezifischen Bedingungen wie Temperatur, Druck und Lösungsmittel hängen von der gewünschten Reaktion und dem gewünschten Produkt ab .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Derivate von this compound mit modifizierten funktionellen Gruppen. Diese Derivate werden oft verwendet, um die Struktur-Wirkungs-Beziehung zu untersuchen und das therapeutische Potenzial der Verbindung zu optimieren .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Verwendung zur Untersuchung der chemischen Eigenschaften und Reaktivität von ALK-Inhibitoren.
Biologie: Untersucht die biologischen Auswirkungen der ALK-Hemmung auf Zelllinien und Tiermodelle.
Medizin: Erforscht sein Potenzial als Therapeutikum zur Behandlung von ALK-positiven Krebsarten wie dem anaplastischen großzelligen Lymphom und dem nicht-kleinzelligen Lungenkrebs.
Industrie: Verwendung bei der Entwicklung neuer ALK-Inhibitoren und verwandter Verbindungen für pharmazeutische Anwendungen .
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es selektiv die Aktivität der anaplastischen Lymphomkinase (ALK) hemmt. Es bindet an die ATP-Bindungsstelle von ALK und verhindert die Phosphorylierung und Aktivierung von nachgeschalteten Signalwegen. Diese Hemmung führt zur Induktion der Apoptose (programmierter Zelltod) und des Zellzyklusarrests in ALK-abhängigen Zelllinien. Zu den beteiligten molekularen Zielen und Wegen gehören die Hemmung der ALK-Phosphorylierung und die nachgeschalteten Effektoren wie STAT3 und STAT5 .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Crizotinib: Ein weiterer ALK-Inhibitor, der zur Behandlung von ALK-positivem nicht-kleinzelligen Lungenkrebs eingesetzt wird.
Ceritinib: Ein ALK-Inhibitor der zweiten Generation mit verbesserter Potenz und Selektivität.
Alectinib: Ein hochspezifischer ALK-Inhibitor zur Behandlung von ALK-positivem Lungenkrebs
Einzigartigkeit
NVP-TAE684 ist durch seine hohe Potenz und Selektivität für ALK einzigartig. Es hat in präklinischen Modellen von ALK-positivem Krebs eine Wirksamkeit gezeigt und wurde in der Forschung umfassend eingesetzt, um die Rolle von ALK in der Krebsbiologie zu verstehen. Seine Fähigkeit, Apoptose und Zellzyklusarrest in ALK-abhängigen Zelllinien zu induzieren, macht es zu einem wertvollen Werkzeug zur Untersuchung von ALK-assoziierten Signalwegen und zur Entwicklung neuer therapeutischer Strategien .
Eigenschaften
IUPAC Name |
5-chloro-2-N-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]-4-N-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40ClN7O3S/c1-21(2)42(39,40)28-8-6-5-7-26(28)33-29-24(31)20-32-30(35-29)34-25-10-9-23(19-27(25)41-4)37-13-11-22(12-14-37)38-17-15-36(3)16-18-38/h5-10,19-22H,11-18H2,1-4H3,(H2,32,33,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWUGDVOUVUTOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C=C(C=C3)N4CCC(CC4)N5CCN(CC5)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40ClN7O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30227001 | |
| Record name | 5-Chloro-N2-[2-methoxy-4-[4-(4-methyl-1-piperazinyl)-1-piperidinyl]phenyl]-N4-[2-[(1-methylethyl)sulfonyl]phenyl]-2,4-pyrimidinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30227001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
614.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
761439-42-3 | |
| Record name | 5-Chloro-N2-[2-methoxy-4-[4-(4-methyl-1-piperazinyl)-1-piperidinyl]phenyl]-N4-[2-[(1-methylethyl)sulfonyl]phenyl]-2,4-pyrimidinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=761439-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | TAE-684 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0761439423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloro-N2-[2-methoxy-4-[4-(4-methyl-1-piperazinyl)-1-piperidinyl]phenyl]-N4-[2-[(1-methylethyl)sulfonyl]phenyl]-2,4-pyrimidinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30227001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TAE-684 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EH1713MN4K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


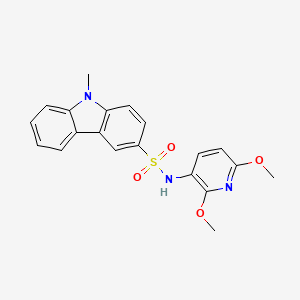
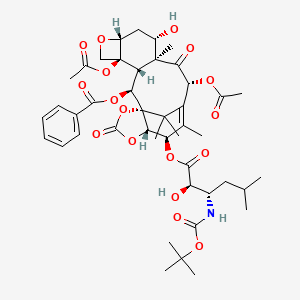
![8-(1-hydroxyethyl)-2-methoxy-3-[(4-methoxyphenyl)methoxy]benzo[c]chromen-6-one](/img/structure/B1683854.png)

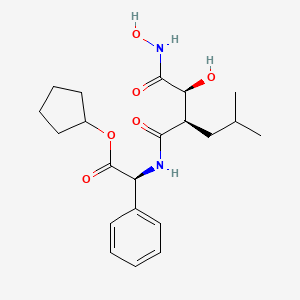
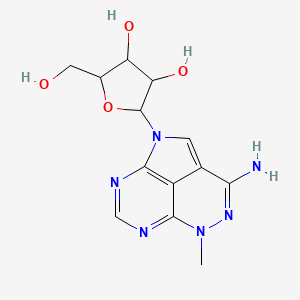
![[4-[(4,9-Dioxobenzo[f][1,3]benzothiazol-2-yl)amino]phenyl] 2-(methoxycarbonylamino)-4-methylsulfanylbutanoate](/img/structure/B1683862.png)

